![molecular formula C16H20N4 B5647933 6-(3-methyl-3-phenylpiperidin-1-yl)pyrimidin-4-amine](/img/structure/B5647933.png)
6-(3-methyl-3-phenylpiperidin-1-yl)pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
Synthesis of pyrimidin-amine derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functionalization steps. For example, synthesis routes may start from basic pyridine or pyrimidine precursors, with subsequent modifications to introduce specific functional groups or substituents, such as methyl, phenyl, or amine groups, through targeted chemical reactions (Murugavel et al., 2014; Maheswaran et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidin-amine derivatives is characterized using techniques like X-ray crystallography and NMR spectroscopy. These studies reveal the presence of intramolecular hydrogen bonding and the influence of substituents on the molecule's conformation and intermolecular interactions. Density functional theory (DFT) calculations complement these experimental methods by providing insights into the electronic structure and reactivity of these compounds (Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrimidin-amine derivatives undergo various chemical reactions, including nucleophilic substitution, amide formation, and cyclization. These reactions are central to modifying the compound's chemical structure, thereby tailoring its properties for specific applications. The chemical behavior of these compounds is influenced by the nature and position of substituents on the pyrimidine ring (Moreno-Fuquen et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of pyrimidin-amine derivatives. These properties are determined by the compound's molecular structure and intermolecular forces. For instance, the presence of hydrogen bonding can significantly affect the compound's solubility and melting point (Črček et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrimidin-amine derivatives, including reactivity, stability, and electronic properties, are closely related to their molecular structure. DFT studies and experimental analyses provide insights into the compound's electron distribution, charge density, and potential sites for chemical reactivity. These properties are essential for understanding the compound's behavior in chemical reactions and its potential biological activity (Murugavel et al., 2014).
properties
IUPAC Name |
6-(3-methyl-3-phenylpiperidin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-16(13-6-3-2-4-7-13)8-5-9-20(11-16)15-10-14(17)18-12-19-15/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFSEILQKGKEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C2=NC=NC(=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methyl-3-phenylpiperidin-1-YL)pyrimidin-4-amine |
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